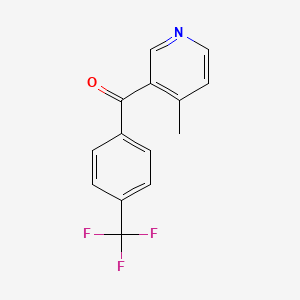

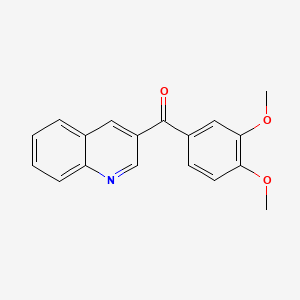

4-(3,4-Dimethoxybenzoyl)quinoline; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

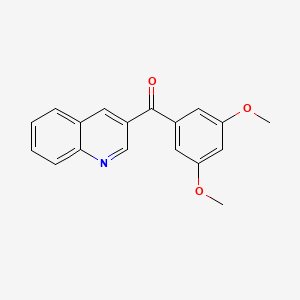

4-(3,4-Dimethoxybenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO . It has gained significant attention due to its potential applications in various scientific fields.

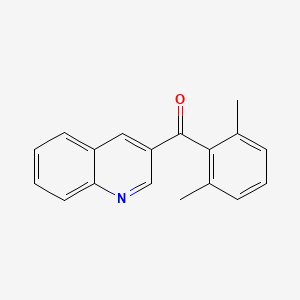

Molecular Structure Analysis

The molecular structure of 4-(3,4-Dimethoxybenzoyl)quinoline consists of 18 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 261.32 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dimethoxybenzoyl)quinoline include its molecular structure and weight . Unfortunately, specific information such as its melting point, boiling point, and density were not found in the available resources.科学研究应用

Anticancer Properties

Quinoline derivatives, including 3-(3,4-Dimethoxybenzoyl)quinoline, exhibit promising anticancer activity. Researchers have identified their potential to inhibit cancer cell growth and induce apoptosis. These compounds often target specific signaling pathways involved in tumor progression .

Antioxidant Activity

The 3,4-dimethoxybenzoyl group in this quinoline structure contributes to its antioxidant properties. Antioxidants help neutralize free radicals, protecting cells from oxidative damage. Such compounds are valuable in preventing age-related diseases and promoting overall health .

Anti-Inflammatory Effects

Quinoline derivatives have demonstrated anti-inflammatory effects by modulating inflammatory mediators and cytokines. These properties make them attractive candidates for managing inflammatory conditions, such as arthritis and autoimmune diseases .

Antimalarial Potential

Certain quinoline-based compounds, including 3-(3,4-Dimethoxybenzoyl)quinoline, exhibit antimalarial activity. They interfere with the Plasmodium parasite’s life cycle, making them valuable in the fight against malaria .

Anti-SARS-CoV-2 Activity

During the COVID-19 pandemic, researchers explored quinoline derivatives for potential antiviral effects. Some compounds, including those with the 3,4-dimethoxybenzoyl moiety, showed inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19 .

Antituberculosis Properties

Quinoline scaffolds have been investigated as antituberculosis agents. They target Mycobacterium tuberculosis, the bacterium causing tuberculosis, and may serve as leads for developing new drugs to combat this infectious disease .

作用机制

Target of Action

Quinolines, in general, have been known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group has been used in the formation of self-assembled monolayers (sams) of aromatic thiolates .

Result of Action

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that it may play a role in the formation of self-assembled monolayers .

Action Environment

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation is known to occur at elevated temperatures and in the presence of protons .

属性

IUPAC Name |

(3,4-dimethoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-16-8-7-13(10-17(16)22-2)18(20)14-9-12-5-3-4-6-15(12)19-11-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZHKQFCTYIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。